CCTA-1523
Description
CCTA-1523 is a novel, selective, and reversible inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, which plays a critical role in multidrug resistance (MDR) in cancer. ABCG2 effluxes chemotherapeutic agents, reducing their intracellular accumulation and therapeutic efficacy. This compound was identified through structural analysis of a group of compounds, demonstrating potent reversal of ABCG2-mediated MDR in vitro and in vivo .
Properties
CAS No. |
1616271-41-0 |
|---|---|
Molecular Formula |
C16H15Cl2NO3 |
Molecular Weight |
340.2 |
IUPAC Name |
2,2-Dichloro-N-(3',4'-dimethoxy-[1,1'-biphenyl]-3-yl) acetamide |
InChI |
InChI=1S/C16H15Cl2NO3/c1-21-13-7-6-11(9-14(13)22-2)10-4-3-5-12(8-10)19-16(20)15(17)18/h3-9,15H,1-2H3,(H,19,20) |
InChI Key |
KVFQJGFFQSVTND-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC(C2=CC=C(OC)C(OC)=C2)=CC=C1)C(Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CCTA-1523; CCTA1523; CCTA 1523 |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanism of Action :
- Efflux Inhibition : At 5 μM, CCTA-1523 inhibits the transport function of ABCG2 without altering its protein expression or cellular localization .
- Reversibility : The inhibitory effect is reversible, minimizing long-term toxicity risks .
Below is a comparative analysis based on research findings:
Table 1: Comparative Profile of this compound and Hypothetical ABCG2 Inhibitors
| Parameter | This compound | Typical ABCG2 Inhibitors (e.g., Ko143) |
|---|---|---|
| Selectivity | High specificity for ABCG2 | May inhibit multiple ABC transporters |
| Reversibility | Fully reversible | Often irreversible or partially reversible |
| Effect on ABCG2 Expression | No change in protein levels | May downregulate ABCG2 expression |
| In Vitro Efficacy | 5 μM restores drug sensitivity | Higher concentrations often required (e.g., 10–20 μM) |
| In Vivo Compatibility | Enhances doxorubicin efficacy in xenografts | Limited in vivo data or toxicity concerns |
| Clinical Potential | Promising due to reversible action | Restricted by off-target effects or irreversibility |
Key Differentiators of this compound :
Reversibility: Its reversible inhibition allows transient modulation of ABCG2, preserving physiological functions of the transporter in normal tissues .
In Vivo Synergy: Demonstrated synergy with doxorubicin in xenograft models suggests clinical applicability, whereas many inhibitors fail in vivo due to pharmacokinetic challenges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
